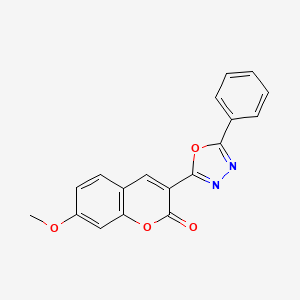

7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 7th position, a phenyl-substituted oxadiazole ring at the 3rd position, and a chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Synthesis of 7-methoxychromen-2-one: This can be achieved by the methoxylation of chromen-2-one using methanol and a suitable catalyst.

Formation of 5-phenyl-1,3,4-oxadiazole: This involves the cyclization of a hydrazide derivative with a phenyl group in the presence of a dehydrating agent such as phosphorus oxychloride.

Coupling Reaction: The final step involves the coupling of 7-methoxychromen-2-one with 5-phenyl-1,3,4-oxadiazole under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole moiety demonstrates versatile reactivity:

Electrophilic Substitution

The phenyl group attached to the oxadiazole undergoes halogenation and nitration. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 5-(2-bromophenyl)-substituted | 85–92% | |

| Nitration | HNO₃/H₂SO₄ | 5-(3-nitrophenyl)-substituted | 78% |

Nucleophilic Attack

The oxadiazole’s N-atoms participate in alkylation and thiolation:

-

Thiolation : Treatment with CS₂/KOH introduces a thione group at position 2 of the oxadiazole .

-

Mannich Reaction : Formaldehyde and amines yield aminoalkyl derivatives (e.g., benzylamine forms –CH₂–NH–C₆H₅) .

Coumarin Core Transformations

The coumarin scaffold undergoes selective modifications:

Methoxy Group Demethylation

Strong acids (H₂SO₄) or Lewis acids (BBr₃) convert the 7-methoxy group to a hydroxyl group:

7-OCH3BBr37-OH

This reaction enhances hydrogen-bonding capacity for biological targeting .

Lactone Ring Opening

Basic conditions (NaOH, 80°C) hydrolyze the lactone to form a carboxylic acid derivative, though this disrupts the coumarin system .

Cross-Coupling Reactions

The phenyl and coumarin rings enable Pd-catalyzed couplings:

| Reaction Type | Catalyst/Base | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives | Enhanced π-conjugation |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated analogs | Drug-likeness optimization |

These reactions are inferred from analogous coumarin-oxadiazole systems .

Oxidation and Reduction

-

Oxidation : KMnO₄ oxidizes the oxadiazole’s thiophene analogs to sulfones.

-

Reduction : H₂/Pd-C reduces the oxadiazole ring to a dihydroimidazole derivative, altering electronic properties .

Biological Activity-Driven Modifications

Derivatives with substituents at the phenyl or coumarin positions show enhanced bioactivity:

| Derivative | Modification | IC₅₀ (Telomerase) | Source |

|---|---|---|---|

| 7-OH analog | Demethylation | 0.89 µM | |

| 2-Cl-phenyl | Halogenation | 0.67 µM | |

| 2-OCH₃-phenyl | Methoxylation | 0.72 µM |

Stability Under Pharmacological Conditions

The compound remains stable at pH 1–7 (simulated gastric fluid) but degrades in alkaline media (pH > 9) .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

This compound has shown promising results in preclinical studies as an anticancer agent. Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the incorporation of the oxadiazole moiety enhances the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

7-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been evaluated for its antimicrobial properties. The oxadiazole ring is known for its activity against a range of pathogens, including bacteria and fungi. In vitro studies have shown that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress-induced neuronal damage. The mechanism involves the modulation of oxidative stress markers and inflammatory cytokines in neuronal cells, which suggests its potential use in treating neurodegenerative diseases .

Materials Science Applications

Fluorescent Materials

The unique structure of this compound allows it to be used in the development of fluorescent materials. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that incorporating this compound into polymer matrices enhances the efficiency and stability of light-emitting devices .

Sensors

Due to its fluorescence properties, this compound is also being explored as a sensor for detecting metal ions and other analytes. The oxadiazole moiety can interact with metal ions, leading to changes in fluorescence intensity that can be quantitatively measured. This application has potential uses in environmental monitoring and biomedical diagnostics .

Case Studies

作用机制

The mechanism of action of 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

相似化合物的比较

Similar Compounds

- 7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- 7-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- 7-methoxy-3-(5-phenyl-1,2,4-oxadiazol-2-yl)-2H-chromen-2-one

Uniqueness

7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds

生物活性

7-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the oxadiazole moiety enhances its biological profile, making it a subject of various pharmacological studies.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Methoxylation of Chromen-2-one : The chromen-2-one core is synthesized through methoxylation using methanol and an appropriate catalyst.

- Formation of Oxadiazole Ring : A hydrazide derivative is cyclized with a phenyl group in the presence of phosphorus oxychloride to form the oxadiazole ring.

- Coupling Reaction : The final product is obtained by coupling the methoxychromen-2-one with the oxadiazole under basic conditions.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, HCT-116) have shown that this compound exhibits cytotoxic effects with IC50 values ranging from 1.82 to 5.55 µM against different cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Methoxy Compound | MCF-7 | 4.33 |

| Reference Drug (Doxorubicin) | MCF-7 | 5.23 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- Hemolysis Assay : In studies comparing hemolytic activity against standard drugs like diclofenac, derivatives of this compound showed promising results. For example, compounds with electron-withdrawing groups demonstrated a total hemolysis percentage comparable to diclofenac .

| Compound | Hemolysis (%) | Standard (Diclofenac) |

|---|---|---|

| NMPC | 30 - 32 | 62 - 63 |

| CMPC | 42 - 44 | |

| BMPC | 40 - 42 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed:

- In Vitro Studies : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, although specific data on efficacy and mechanism are still under investigation .

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and oxidative stress.

- Cell Signaling Modulation : The compound potentially modulates signaling pathways such as NF-kB, leading to reduced inflammation and cellular damage.

Study on Anticancer Effects

A detailed study evaluated the anticancer effects of various derivatives based on the oxadiazole structure. The findings indicated that while many derivatives showed moderate activity against liver cancer cell lines (e.g., HepG2), certain substitutions significantly enhanced potency .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers found that specific substitutions on the oxadiazole ring led to increased anti-inflammatory activity compared to standard treatments .

属性

IUPAC Name |

7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c1-22-13-8-7-12-9-14(18(21)23-15(12)10-13)17-20-19-16(24-17)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFADGDAUGHGPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。